

The Discovery and Isolation of Hordenine: A Historical and Technical Guide

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Compound of Interest

Compound Name: *Hordenine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical perspective on the discovery and isolation of the phenethylamine alkaloid, **hordenine**. It details the initial findings, the elucidation of its chemical structure, and the key scientists involved. Furthermore, this document serves as a technical resource, presenting quantitative data, detailed experimental protocols for its extraction and purification, and visual representations of its biosynthesis and a general isolation workflow.

A Historical Overview: From "Anhalin" to Hordenine

The story of **hordenine** begins in the late 19th century with the pioneering work of German pharmacologist Arthur Heffter. In 1894, while studying the chemistry of cacti, Heffter isolated an alkaloid from *Anhalonium fissuratus* (now reclassified as *Ariocarpus fissuratus*). He named this compound "anhalin".^[1]

Twelve years later, in 1906, French chemist E. Léger, working independently, isolated an alkaloid from the sprouts of germinated barley (*Hordeum vulgare*).^{[1][2]} He named this substance "**hordenine**," a name derived from the genus of its source.

It was the Austrian chemist Ernst Späth who later provided the crucial link between these two discoveries. Späth demonstrated that Heffter's "anhalin" and Léger's "**hordenine**" were, in fact, the identical chemical compound.^[1] He went on to correctly propose its molecular structure as

N,N-dimethyltyramine. Ultimately, the name "**hordenine**" was retained and is used to this day. The first successful chemical synthesis of **hordenine** was later reported by Barger in 1909.

Quantitative Data

Physical and Chemical Properties of Hordenine

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₅ NO	[3]
Molar Mass	165.23 g/mol	
IUPAC Name	4-[2-(dimethylamino)ethyl]phenol	
Synonyms	Anhaline, N,N-Dimethyltyramine, Peyocactine	
Melting Point	117-118 °C	
Boiling Point	173 °C at 11 mmHg	
Appearance	Colorless prisms	
Solubility	Freely soluble in water, alcohol, ether, and chloroform	

Occurrence and Concentration of Hordenine in Various Plant Species

Plant Species	Part of Plant	Concentration	Reference(s)
Hordeum vulgare (Barley)	Seedlings	~0.2% (2000 µg/g)	
Hordeum vulgare (Barley)	Raw Grains	~0.7 µg/g	
Hordeum vulgare (Barley)	Green Malt	~21 µg/g	
Hordeum vulgare (Barley)	Kilned Malt	~28 µg/g	
Panicum miliaceum (Proso Millet)	Seedlings	~0.2%	
Sorghum bicolor (Sorghum)	Seedlings	~0.1%	
Echinopsis candicans (Cactus)	0.5 - 5.0%		
Sceletium tortuosum	Foliage and Stems	0.027 - 1.071 mg/g	

Experimental Protocols

General Protocol for the Isolation of Hordenine from Plant Material

The following protocol is a generalized procedure based on common alkaloid extraction techniques and a detailed method described in patent literature for the preparation of **hordenine**. This acid-base extraction method leverages the basicity of the **hordenine** molecule.

1. Extraction:

- a. The dried and crushed plant material (e.g., germinated barley, hedge sageretia root) is placed in an extraction vessel.

- b. An initial extraction with boiling water can be performed with stirring.
- c. A dilute acid solution (e.g., 0.5-5% hydrochloric acid or acetic acid) is added to the mixture to bring the pH to 2-4. The mixture is then heated and stirred for a designated period (e.g., 0.5-2 hours). In this acidic environment, the basic **hordenine** forms a water-soluble salt.
- d. The mixture is filtered, and the solid plant material (dregs) is re-extracted twice more with the dilute acid solution to ensure complete extraction of the alkaloid.
- e. All the liquid extracts are combined.

2. Purification using Ion-Exchange Chromatography:

- a. The combined acidic extract is concentrated under reduced pressure.
- b. The concentrated extract is then passed through a cation exchange resin column. The positively charged **hordenine** molecules will bind to the resin.
- c. The column is washed with an acidic buffer solution (e.g., acetate or citrate buffer) to remove impurities.
- d. The **hordenine** is then eluted from the column.

3. Adsorption Chromatography and Desalting:

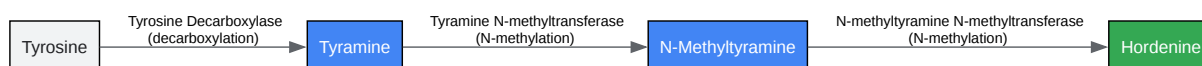
- a. The eluate from the previous step is desalted and then passed through a macroporous resin column (e.g., D101 or AB-8 type).
- b. The column is first washed with deionized water until the effluent is colorless to remove water-soluble impurities.
- c. The **hordenine** is then eluted from the resin using ethanol (e.g., 70-95%). The eluate is collected.

4. Crystallization:

- a. The ethanolic eluate is concentrated under reduced pressure to remove the solvent.

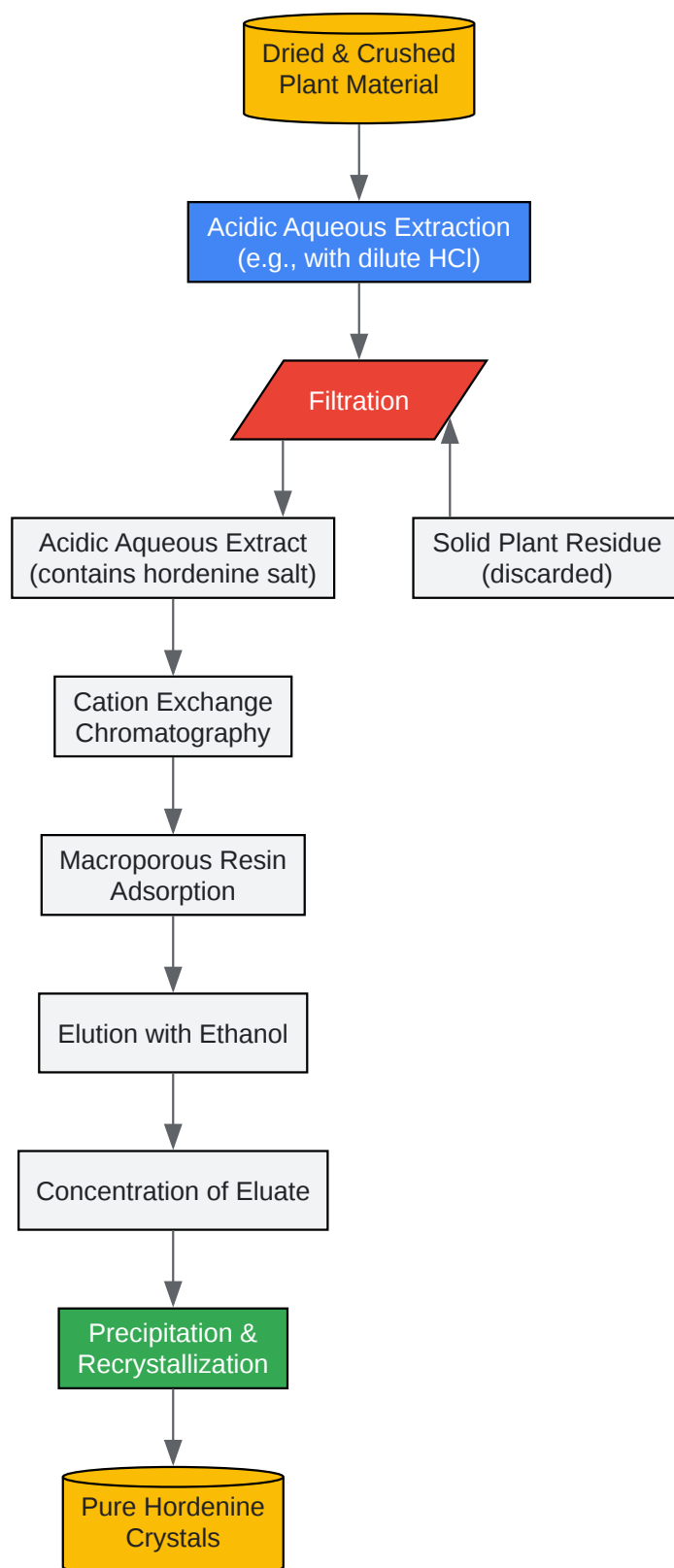
- b. The resulting concentrated solution is added dropwise into water, which will cause the less soluble **hordenine** to precipitate out as crystals.
- c. The crude crystals are collected and can be further purified by recrystallization using a solvent mixture such as petroleum ether-ethanol (e.g., 2:1 ratio).

Mandatory Visualizations



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Biosynthesis pathway of **hordenine** from tyrosine.



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General experimental workflow for the isolation of **hordenine**.

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